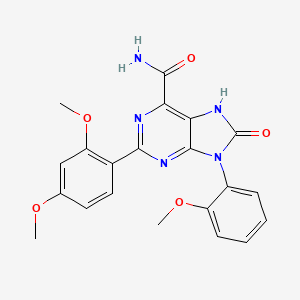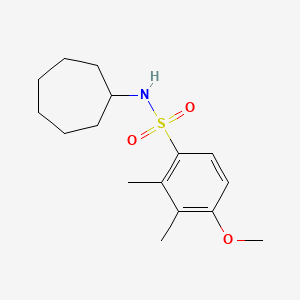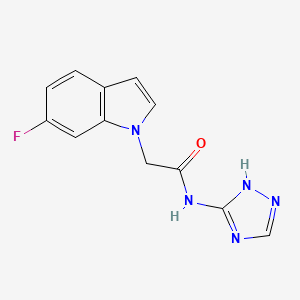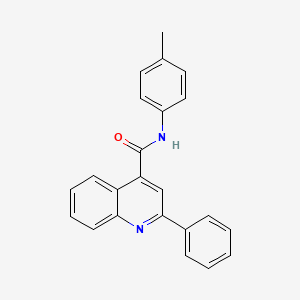![molecular formula C18H18N2O4S B15105850 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15105850.png)
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidinone core with a 3,4-dimethoxyphenyl group
Métodos De Preparación
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps
- Synthesis of Thieno[2,3-d]pyrimidinone Core:
- The core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thieno[2,3-d]pyrimidine derivative.
- Reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process.
- Introduction of 3,4-Dimethoxyphenyl Group:
- The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction.
- Common reagents for this step include 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Análisis De Reacciones Químicas
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Major products include oxidized derivatives with additional oxygen-containing functional groups.
- Reduction:
- Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
- The primary products are reduced forms of the compound with fewer oxygen atoms.
- Substitution:
- The compound can undergo substitution reactions, particularly at the aromatic ring.
- Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
- Medicinal Chemistry:
- The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
- It is also investigated for its anti-inflammatory and analgesic properties.
- Materials Science:
- The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Biological Research:
- The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
- Enzyme Inhibition:
- The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
- This inhibition can lead to the suppression of cancer cell growth and proliferation.
- Signal Transduction Pathways:
- The compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
- This modulation can result in altered cellular responses, such as reduced inflammation or pain.
Comparación Con Compuestos Similares
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with similar compounds to highlight its uniqueness:
- Similar Compounds:
- 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-pentan-2-one
- N-(tetrahydroquinolin-1-yl) amide
- Retinoid nuclear modulators
- Uniqueness:
- The presence of the thieno[2,3-d]pyrimidinone core distinguishes it from other compounds with similar functional groups.
- Its specific substitution pattern and functional groups contribute to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C18H18N2O4S |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N2O4S/c1-10-11(2)25-17-16(10)18(22)20(9-19-17)8-13(21)12-5-6-14(23-3)15(7-12)24-4/h5-7,9H,8H2,1-4H3 |
Clave InChI |
KWCJQDYADZMXOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)C3=CC(=C(C=C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15105768.png)


![N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B15105790.png)
![1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105798.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B15105805.png)
![methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B15105821.png)
![N-{2-(morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15105825.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15105846.png)

![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15105860.png)
![N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15105873.png)

